

Application Notes: 24, 25-dihydroxy VD2 ELISA Kit

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Compound of Interest

Compound Name: 24, 25-Dihydroxy VD2

Cat. No.: B10752588

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Introduction

Vitamin D undergoes a series of hydroxylation steps in the body to become biologically active. The first hydroxylation in the liver converts vitamin D into 25-hydroxyvitamin D (25(OH)D), the major circulating form and indicator of vitamin D status.[1][2] Subsequently, a second hydroxylation in the kidney forms the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D), which plays a crucial role in calcium homeostasis.[2][3][4]

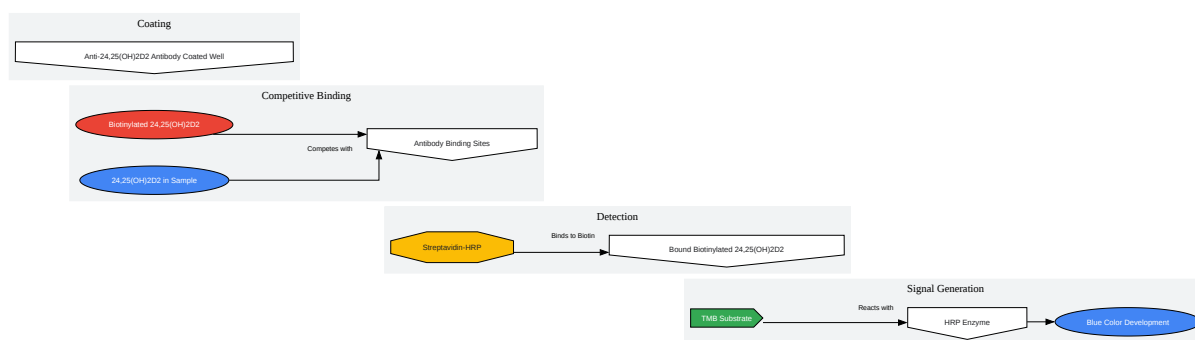
An alternative pathway involves the conversion of 25(OH)D to 24,25-dihydroxyvitamin D (24,25(OH)2D) by the enzyme CYP24A1. This pathway is considered a key step in the inactivation and catabolism of vitamin D. The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D is emerging as a valuable diagnostic tool for assessing the activity of CYP24A1 and identifying individuals with abnormal vitamin D metabolism.[5] Mutations in the CYP24A1 gene can lead to reduced catabolism of vitamin D metabolites, resulting in conditions like hypercalcemia.[5] This ELISA kit provides a sensitive and specific method for the quantitative determination of 24, 25-dihydroxyvitamin D2 in serum, plasma, and other biological fluids.

Principle of the Assay

This kit is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of **24, 25-dihydroxy VD2**. The assay is based on the principle of

competitive binding between **24, 25-dihydroxy VD2** in the sample and a fixed amount of biotin-labeled **24, 25-dihydroxy VD2** for a limited number of binding sites on a specific anti-**24, 25-dihydroxy VD2** antibody coated on the microplate wells.

During the incubation, **24, 25-dihydroxy VD2** from the sample and the biotinylated **24, 25-dihydroxy VD2** compete for binding to the immobilized antibody. After a wash step to remove unbound components, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated **24, 25-dihydroxy VD2** captured by the antibody. Following another wash, a TMB substrate solution is added. The enzyme-substrate reaction results in color development, which is inversely proportional to the concentration of **24, 25-dihydroxy VD2** in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, from which the concentration of **24, 25-dihydroxy VD2** in the unknown samples can be determined.



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Caption: Competitive ELISA Workflow for **24, 25-dihydroxy VD2**.

Performance Characteristics

Parameter	Specification
Assay Type	Competitive ELISA
Sample Types	Serum, Plasma
Reactivity	Human
Assay Range	0.5 - 100 ng/mL
Sensitivity	0.1 ng/mL
Assay Time	~ 2.5 hours
Detection Method	Colorimetric (450 nm)

Cross-Reactivity

Compound	Cross-Reactivity (%)
24, 25-dihydroxyvitamin D2	100
24, 25-dihydroxyvitamin D3	>90
25-hydroxyvitamin D2	< 1
25-hydroxyvitamin D3	< 1
1,25-dihydroxyvitamin D2	< 0.1
1,25-dihydroxyvitamin D3	< 0.1
Vitamin D2	< 0.01
Vitamin D3	< 0.01

Protocol: 24, 25-dihydroxy VD2 ELISA Kit

Materials Provided

Component	Quantity (96 tests)	Storage
Anti-24, 25-dihydroxy VD2 Antibody Coated Microplate	12 x 8 well strips	2-8°C
24, 25-dihydroxy VD2 Standard Set	7 vials (lyophilized)	2-8°C
24, 25-dihydroxy VD2-Biotin Conjugate (100x)	1 vial	2-8°C
Streptavidin-HRP Conjugate (100x)	1 vial	2-8°C
Assay Buffer	1 bottle	2-8°C
Wash Buffer Concentrate (20x)	1 bottle	2-8°C
TMB Substrate	1 bottle	2-8°C
Stop Solution	1 bottle	2-8°C
Plate Sealer	2 sheets	Room Temperature

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Graduated cylinders
- Tubes for standard and sample dilutions
- Vortex mixer
- Automated plate washer (optional)

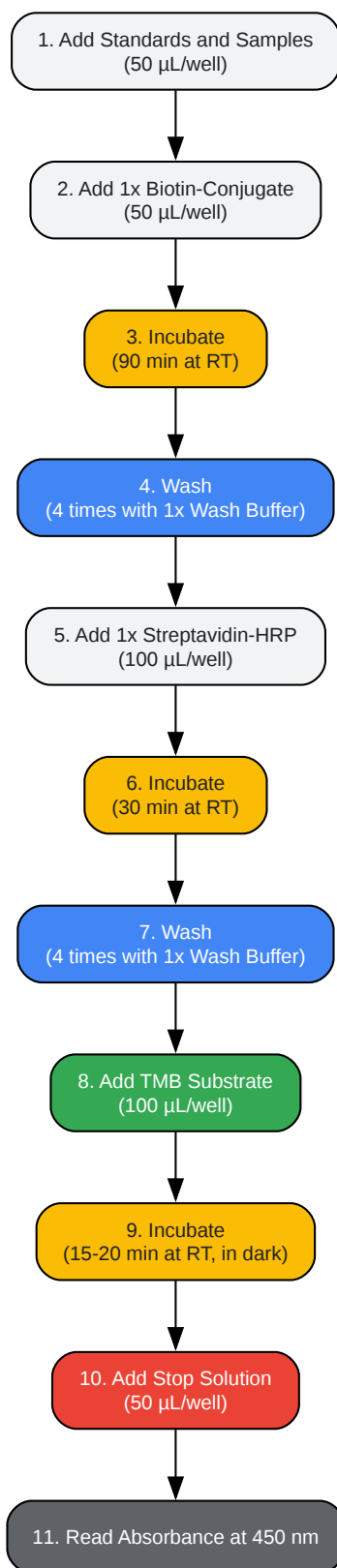
Reagent Preparation

- Bring all reagents to room temperature (18-25°C) before use. It is recommended that all standards and samples be run in duplicate.[\[6\]](#)
- Wash Buffer (1x): Dilute the 20x Wash Buffer Concentrate with deionized or distilled water. For example, add 25 mL of 20x Wash Buffer Concentrate to 475 mL of water to prepare 500 mL of 1x Wash Buffer.[\[7\]](#)
- **24, 25-dihydroxy VD2** Standard: Reconstitute the lyophilized standards with the volume of Assay Buffer indicated on the vial label to create the stock solution. Allow the reconstituted standard to sit for 10-15 minutes and mix gently. Prepare a dilution series of the standards in Assay Buffer.
- **24, 25-dihydroxy VD2-Biotin Conjugate** (1x): Dilute the 100x conjugate concentrate with Assay Buffer. For each well, 50 µL of 1x conjugate is required.
- Streptavidin-HRP Conjugate (1x): Dilute the 100x conjugate concentrate with Assay Buffer. For each well, 100 µL of 1x conjugate is required.

Sample Preparation

- Serum: Collect blood in a tube without anticoagulant and allow it to clot. Centrifuge and separate the serum.
- Plasma: Collect blood using an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge and collect the plasma.
- Storage: Samples can be stored at 2-8°C for up to 48 hours. For long-term storage, aliquot and store at -20°C or -70°C. Avoid repeated freeze-thaw cycles.[\[8\]](#)

Assay Procedure



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Caption: Step-by-step ELISA protocol workflow.

- Add Standards and Samples: Add 50 μ L of each standard and sample into the appropriate wells.
- Add Biotin-Conjugate: Add 50 μ L of the 1x **24, 25-dihydroxy VD2**-Biotin Conjugate to each well.
- Incubate: Cover the plate with a plate sealer and incubate for 90 minutes at room temperature (18-25°C) with gentle shaking.
- Wash: Discard the solution and wash the plate 4 times with 1x Wash Buffer (300 μ L per well). After the last wash, remove any remaining Wash Buffer by inverting the plate and tapping it on a clean paper towel.[\[6\]](#)
- Add Streptavidin-HRP: Add 100 μ L of the 1x Streptavidin-HRP Conjugate to each well.
- Incubate: Cover the plate and incubate for 30 minutes at room temperature.
- Wash: Repeat the wash step as in step 4.
- Add TMB Substrate: Add 100 μ L of TMB Substrate to each well.
- Incubate: Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Absorbance: Read the absorbance of each well at 450 nm immediately.

Calculation of Results

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

- The concentration of **24, 25-dihydroxy VD2** in the samples can be determined by interpolating their mean absorbance values from the standard curve.
- If samples were diluted, the calculated concentration must be multiplied by the dilution factor.

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